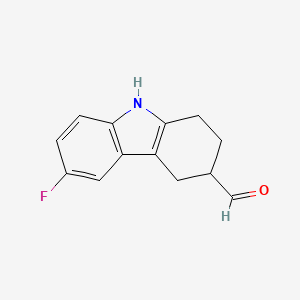
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde
Descripción general
Descripción
“6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde” is a chemical compound with the CAS Number: 2367-17-1 . It has a molecular weight of 189.23 . The IUPAC name for this compound is 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H12FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Fluorescence Probes and Sensing Applications
- Novel near-infrared indole carbazole borate fluorescent probes were synthesized, highlighting applications in fluorescence sensing. These probes, derived through multiple reaction steps including electrophilic substitution and coupling reactions, demonstrate the potential for bioimaging and analytical chemistry applications (Shen You-min, 2014).
- The development of carbazole-based dyes containing aldehyde and cyanoacetic acid groups through Sonogashira coupling and Knoevenagel reactions has been reported. These dyes exhibit absorption peaks indicative of π–π* and n–π* electron transitions, suggesting their use as dyes/photosensitizers (H. Abro et al., 2017).
Photophysical Characterization and Organic Electronics
- A study on the synthesis and properties of π-conjugated imidazole/carbazole structures was conducted, revealing compounds that demonstrate effective fluorescence in the blue spectral region. These findings are crucial for the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices (Roman A. Irgashev et al., 2017).
- The synthesis and spectroscopic properties of carbazole-oxadiazoles have been explored, presenting new derivatives with potential applications in fluorescence-based devices. The optical properties such as absorption, emission wavelengths, and quantum yields were detailed, underscoring their relevance in materials science (Leyla Gündoğdu et al., 2017).
Photocatalytic Transformations
- Carbazole derivatives have been identified as powerful organophotocatalysts, with significant advances in their application for various organic reactions. The electron donor-acceptor properties inherent in these compounds make them attractive for photocatalytic transformations, offering a metal-free alternative for synthetic chemistry applications (T. Shang et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 . This means that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). To avoid these hazards, avoid breathing dust/fume/gas/mist/vapors/spray (P261).
Propiedades
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-9-2-4-13-11(6-9)10-5-8(7-16)1-3-12(10)15-13/h2,4,6-8,15H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWWVPWEZUZEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C=O)C3=C(N2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648839 | |
| Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
843653-04-3 | |
| Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


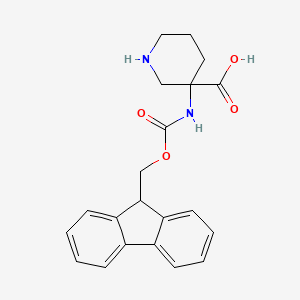

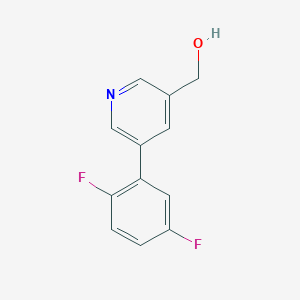

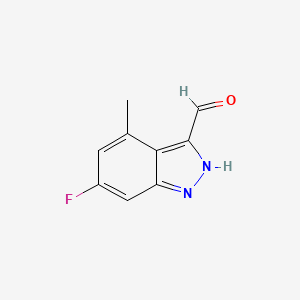

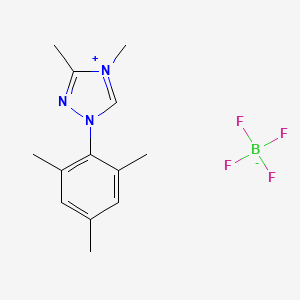
![1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1630210.png)
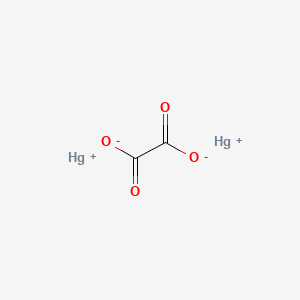
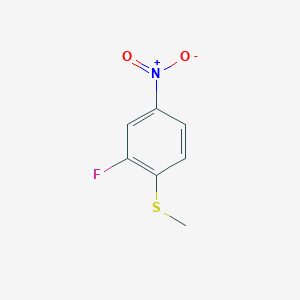

![2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1630220.png)
